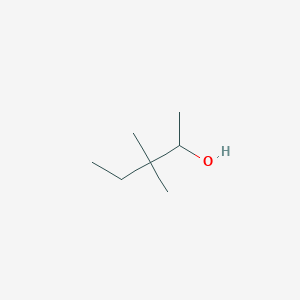
3,3-Dimethyl-2-pentanol
説明
3,3-Dimethyl-2-pentanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da .
Synthesis Analysis
While specific synthesis methods for 3,3-Dimethyl-2-pentanol were not found in the search results, a related compound, 2,3-dimethyl-3-pentanol, can be synthesized using the Grignard reaction .Molecular Structure Analysis
The IUPAC Standard InChI for 3,3-Dimethyl-2-pentanol is InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3,3-Dimethyl-2-pentanol has a molecular weight of 116.2013 . More detailed physical and chemical property data such as boiling temperature, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables .科学的研究の応用
In plant biology, 3-pentanol (a closely related compound) has been shown to trigger plant immunity against bacterial pathogens in Arabidopsis by priming salicylic acid and jasmonic acid signaling pathways (Song, Choi, & Ryu, 2015).
Hindered alcohols like 2,4-dimethyl-3-ethyl-3-pentanol exhibit hydrogen bonding leading to true hydrogen bonded dimers. This characteristic is important for studying monomer-dimer equilibria in such molecules (Becker, Tucker, & Rao, 1977).
In fuel technology, blends of n-pentanol, dimethyl ether (DME), and diesel (such as D60DM20P20) have shown potential in reducing nitrogen oxides (NOx) and particulate matter (PM) emissions in compression ignition engines under low-temperature combustion mode. However, long-term durability and commercial viability require further investigation (Raza, Chen, Ruiz, & Chu, 2019).
The chemistry of isomerization and dehydrocyclization of hydrocarbons like 2,3-dimethyl[2-13C]pentane on metal catalysts, such as Pt–Al2O3, shows that the skeletal rearrangement of highly dehydrogenated species is the rate-determining step, rather than desorption (Parayre, Amir-Ebrahimi, Gault, & Frennet, 1980).
Spectroscopic studies have utilized hindered alcohols like 2,2-dimethyl-3-ethyl-3-pentanol to investigate monomer–dimer self-association in solvents, contributing to the understanding of molecular interactions and association constants (Chen, Yeh, Wu, & Kao, 2013).
The study of metabolic engineering in producing pentanol isomers by engineered microorganisms indicates significant breakthroughs in biofuel production efficiency (Cann & Liao, 2009).
Safety And Hazards
特性
IUPAC Name |
3,3-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOIGTWJDBTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941564 | |
| Record name | 3,3-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-pentanol | |
CAS RN |
19781-24-9 | |
| Record name | 2-Pentanol, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

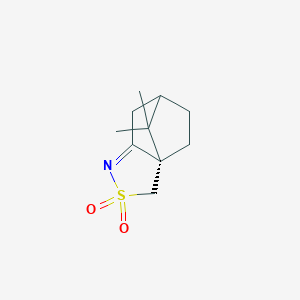
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

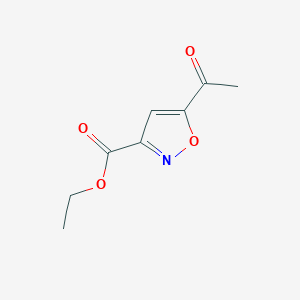
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
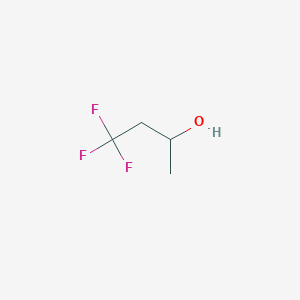
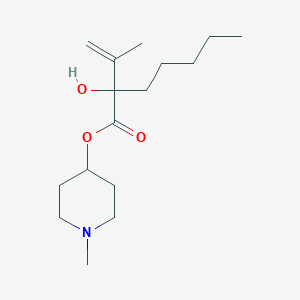

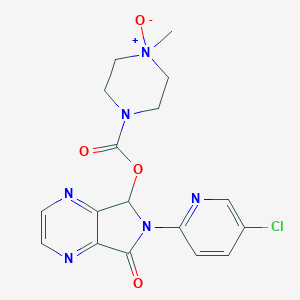
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)